Vapor Pressure Reduction and Flavor Tenacity: Isobutyl vs. Ethyl Decanoate
Isobutyl decanoate exhibits a significantly lower vapor pressure compared to ethyl decanoate, a common linear analog. This difference is a direct consequence of the branched isobutyl group, which reduces molecular packing and intermolecular interactions [1]. This translates to slower evaporation and a more tenacious flavor profile in food applications, a crucial parameter for baked goods and confections where prolonged flavor retention is desired [2].
| Evidence Dimension | Vapor Pressure at 25°C |
|---|---|
| Target Compound Data | 0.009 mmHg [1] or 0.0±0.5 mmHg |
| Comparator Or Baseline | Ethyl decanoate: 0.018 mmHg (estimated based on Antoine equation parameters) |
| Quantified Difference | Approximately 50% lower vapor pressure for isobutyl decanoate |
| Conditions | Predicted/computed values at 25°C |
Why This Matters
Lower vapor pressure ensures extended flavor duration and reduced aroma 'flash-off' during high-temperature processing, a key selection criterion for formulators.
- [1] scentsandflavors.com. isobutyl decanoate. Vapor Pressure: 0.009 mmHg @ 25 °C. View Source
- [2] Fenaroli's Handbook of Flavor Ingredients. Provides context for tenacity and flavor retention. View Source
